molecular formula C8H18ClNO B2939981 (4-Methylazepan-4-yl)methanol hydrochloride CAS No. 1823931-29-8

(4-Methylazepan-4-yl)methanol hydrochloride

Cat. No.: B2939981
CAS No.: 1823931-29-8
M. Wt: 179.69
InChI Key: JSMBATBUEJDDEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Methylazepan-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO and a molecular weight of 179.69 g/mol . It is a derivative of azepane, a seven-membered heterocyclic compound containing nitrogen. This compound is often used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

(4-Methylazepan-4-yl)methanol hydrochloride is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules

    Biology: As a reagent in biochemical assays

    Medicine: Potential use in drug development and pharmacological studies

    Industry: Used in the production of specialty chemicals and intermediates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methylazepan-4-yl)methanol hydrochloride typically involves the reaction of 4-methylazepane with formaldehyde, followed by hydrochloric acid treatment to form the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature

    Solvent: Aqueous or organic solvents

    Catalysts: Acid catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:

    Reactors: Large-scale reactors with temperature and pressure control

    Purification: Crystallization or distillation to purify the final product

Chemical Reactions Analysis

Types of Reactions

(4-Methylazepan-4-yl)methanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding ketones or aldehydes

    Reduction: Can be reduced to form amines or alcohols

    Substitution: Can undergo nucleophilic substitution reactions

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)

    Substitution: Reagents such as alkyl halides or acyl chlorides

Major Products

    Oxidation: Ketones or aldehydes

    Reduction: Amines or alcohols

    Substitution: Various substituted azepane derivatives

Mechanism of Action

The mechanism of action of (4-Methylazepan-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methylazepan-4-yl)benzohydrazide hydrochloride
  • 1-Methyl-4-(2-benzoylhydrazino)azapan hydrochloride

Uniqueness

(4-Methylazepan-4-yl)methanol hydrochloride is unique due to its specific structural features and reactivity

Properties

IUPAC Name

(4-methylazepan-4-yl)methanol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO.ClH/c1-8(7-10)3-2-5-9-6-4-8;/h9-10H,2-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMBATBUEJDDEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNCC1)CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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